![molecular formula C21H15N3O4S B2599080 N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide CAS No. 879450-78-9](/img/structure/B2599080.png)
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide
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Overview
Description
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide is a complex organic compound that features a quinoline core substituted with a thiophene ring, a nitrobenzamide group, and a methyl group
Mechanism of Action
Target of Action
It is related to a compound that is a dual inhibitor of serotonin and norepinephrine reuptake . This suggests that N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide might also interact with these neurotransmitter systems.
Mode of Action
If it acts similarly to related compounds, it may inhibit the reuptake of serotonin and norepinephrine, increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing neurotransmission .
Biochemical Pathways
If it acts as a dual inhibitor of serotonin and norepinephrine reuptake, it would affect the serotonin and norepinephrine pathways, potentially leading to downstream effects such as mood elevation .
Result of Action
If it acts as a dual inhibitor of serotonin and norepinephrine reuptake, it could lead to increased neurotransmission, potentially resulting in mood elevation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Pfitzinger reaction involving isatin and an appropriate ketone. The thiophene ring can be introduced via a Friedel-Crafts acylation reaction. The nitrobenzamide group is then attached through a nucleophilic substitution reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over palladium on carbon.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox behavior or interactions with biological targets.
Biological Activity
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide is a compound of interest due to its potential biological activities. This article delves into its biological properties, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure that combines a quinoline moiety with a thiophene ring, which is known for contributing to diverse biological activities. Its molecular formula is C19H16N2O3S, and it can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on substituted thiophenes have shown varying degrees of activity against bacteria such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged widely, suggesting that modifications in structure can lead to enhanced efficacy against specific pathogens .
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
2-chloro-3,5-dinitrothiophene | 0.02 | E. coli |
2-bromo-3,5-dinitrothiophene | 0.01 | S. aureus |
N-[1-methyl...]-4-nitrobenzamide | TBD | TBD |
The mode of action for similar nitrothiophenes often involves nucleophilic attack by thiols at the heterocyclic ring, leading to the displacement of halogen or formation of Meisenheimer complexes . This suggests that N-[1-methyl...]-4-nitrobenzamide may also operate through similar pathways.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial activity of various derivatives against multiple strains of bacteria. The results indicated that modifications to the thiophene and quinoline components significantly impacted their antibacterial potency. For example, compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .
Table 2: Summary of Antibacterial Activity
Compound | MIC (mg/mL) | Bacterial Strain |
---|---|---|
Compound A | 0.004 | En. cloacae |
Compound B | 0.015 | S. aureus |
N-[1-methyl...]-4-nitrobenzamide | TBD | TBD |
Properties
IUPAC Name |
N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c1-23-16-6-3-2-5-15(16)19(25)18(17-7-4-12-29-17)20(23)22-21(26)13-8-10-14(11-9-13)24(27)28/h2-12H,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMMPWIMNDWPNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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